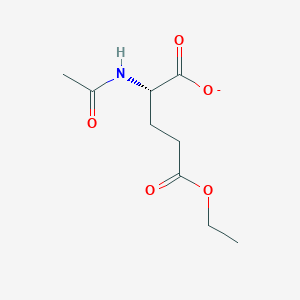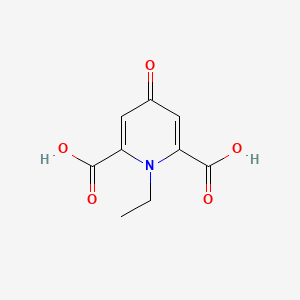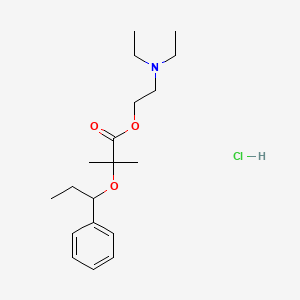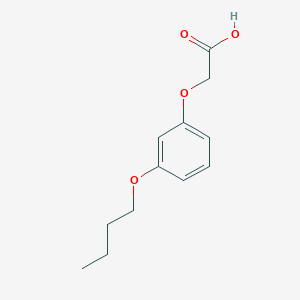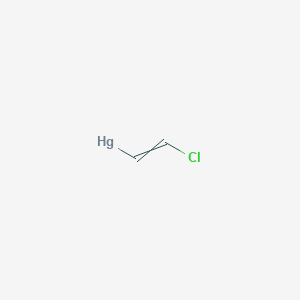
2-Chloroethenylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethenylmercury typically involves the reaction of vinylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
CH2=CHMgBr+HgCl2→CH2=CHHgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to less toxic mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed:
Oxidation: Mercuric oxide (HgO) and other oxidized mercury species.
Reduction: Elemental mercury (Hg) and other reduced mercury compounds.
Substitution: Various substituted vinylmercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethenylmercury has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a tool for studying mercury toxicity.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: The compound is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloroethenylmercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also interferes with cellular signaling pathways and can induce oxidative stress by generating reactive oxygen species (ROS). These effects contribute to its overall toxicity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Methylmercury (CH₃Hg): Known for its high toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal).
Phenylmercury (C₆H₅Hg): Used in antifungal and antibacterial agents.
Uniqueness of 2-Chloroethenylmercury: this compound is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other organomercury compounds. This reactivity makes it valuable in organic synthesis and industrial applications, although its toxicity requires careful handling and consideration in its use.
Eigenschaften
CAS-Nummer |
762-55-0 |
|---|---|
Molekularformel |
C2H2ClHg |
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
2-chloroethenylmercury |
InChI |
InChI=1S/C2H2Cl.Hg/c1-2-3;/h1-2H; |
InChI-Schlüssel |
NZKPGYQLQZMTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C[Hg])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


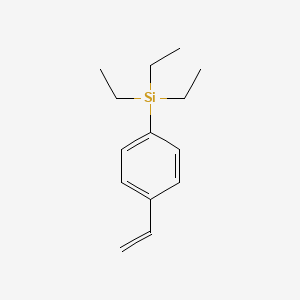
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


